molecular formula C12H10ClNO3S B014784 5-acetamidonaphthalene-1-sulfonyl Chloride CAS No. 52218-37-8

5-acetamidonaphthalene-1-sulfonyl Chloride

Cat. No.: B014784
CAS No.: 52218-37-8
M. Wt: 283.73 g/mol
InChI Key: SCMTYCKLUSZRPQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Acetamidonaphthalene-1-sulfonyl Chloride is primarily used as a precursor to 1-naphthalenesulfonamides . These compounds are known to interact with various biological targets, depending on the specific derivative synthesized.

Mode of Action

It is known that it serves as a precursor in the synthesis of 1-naphthalenesulfonamide-based compounds . These compounds can interact with their targets in various ways, often by binding to specific receptors or enzymes and modulating their activity.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the specific 1-naphthalenesulfonamide derivative synthesized from it. For example, 1-naphthalenesulfonamide-based endothelin-A antagonists have been synthesized using this compound , which would impact the endothelin signaling pathway.

Result of Action

The compounds synthesized from it, such as 1-naphthalenesulfonamide-based endothelin-a antagonists, can have significant effects, such as antagonizing the action of endothelin-a, a potent vasoconstrictor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the conditions under which the compound is stored and used, as well as the specific conditions of the synthesis in which it is used as a precursor .

Preparation Methods

5-Acetamidonaphthalene-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of sodium 5-acetamidonaphthalene-1-sulfonate with chlorosulfuric acid. The reaction mixture is stirred at room temperature for 16 hours, then poured onto ice water to precipitate the product . The crude product is filtered and dried under vacuum to obtain this compound with a yield of 72% .

Chemical Reactions Analysis

5-Acetamidonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including substitution reactions. It reacts with nucleophiles to form 1-naphthalenesulfonamide derivatives . Common reagents used in these reactions include amines and alcohols. The major products formed from these reactions are 1-naphthalenesulfonamide compounds, which are valuable intermediates in medicinal chemistry .

Properties

IUPAC Name

5-acetamidonaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-2-5-10-9(11)4-3-7-12(10)18(13,16)17/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMTYCKLUSZRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407492
Record name 5-acetamidonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52218-37-8
Record name 5-acetamidonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetamidonaphthalene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.40 g of 5-acetylaminonaphthalene-1-sulfonic acid and 2.23 g of phosphorus pentachloride are combined and stirred for 4 hours at 60° C. Then the solution is poured onto ice water and extracted with dichloromethane. The organic extracts collected are dried with sodium sulfate and evaporated down in vacuo. Yield: 1.10 g.
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1.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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